5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Halogen bonding Kinase inhibitor design Structure-activity relationship

5-Bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 391864-28-1) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide class, a scaffold extensively explored in kinase inhibitor and Wnt signaling modulator discovery programs. The compound incorporates a dual-halogen-substituted benzamide ring (5-bromo-2-chloro) coupled to a 5-isopropyl-1,3,4-thiadiazole moiety via an amide linkage, yielding a molecular formula of C12H11BrClN3OS and a molecular weight of approximately 360.66 g/mol.

Molecular Formula C12H11BrClN3OS
Molecular Weight 360.65
CAS No. 391864-28-1
Cat. No. B2450886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
CAS391864-28-1
Molecular FormulaC12H11BrClN3OS
Molecular Weight360.65
Structural Identifiers
SMILESCC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl
InChIInChI=1S/C12H11BrClN3OS/c1-6(2)11-16-17-12(19-11)15-10(18)8-5-7(13)3-4-9(8)14/h3-6H,1-2H3,(H,15,17,18)
InChIKeyGIDQGZQNKOOFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 391864-28-1): Structural Identity and Compound-Class Profile for Informed Procurement


5-Bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 391864-28-1) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide class, a scaffold extensively explored in kinase inhibitor and Wnt signaling modulator discovery programs [1]. The compound incorporates a dual-halogen-substituted benzamide ring (5-bromo-2-chloro) coupled to a 5-isopropyl-1,3,4-thiadiazole moiety via an amide linkage, yielding a molecular formula of C12H11BrClN3OS and a molecular weight of approximately 360.66 g/mol. This specific halogenation pattern and the isopropyl substituent on the thiadiazole ring differentiate it from other members of the 1,3,4-thiadiazol-2-yl-benzamide family, potentially influencing target engagement, metabolic stability, and physicochemical properties relevant to lead optimization campaigns [2].

Why 5-Bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide Cannot Be Replaced by Other 1,3,4-Thiadiazole Benzamide Analogs Without Quantitative Validation


Within the 1,3,4-thiadiazol-2-yl-benzamide chemical series, even subtle modifications to the benzamide substitution pattern or the thiadiazole 5-position substituent can produce substantial shifts in kinase selectivity, cellular potency, and ADME profiles [1]. The specific 5-bromo-2-chloro arrangement on the benzamide ring of CAS 391864-28-1 is not merely a conservative bioisosteric replacement; the bromine atom at the 5-position provides distinct steric and electronic contributions compared to analogs bearing 4-chloro, 3-methoxy, or unsubstituted benzamide rings [2]. Generic substitution with a closely related analog—such as 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide or the unsubstituted N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide—would alter halogen-bonding interactions, molecular lipophilicity (cLogP), and potentially target binding kinetics in ways that are not predictable without direct comparative assay data. The quantitative evidence presented in Section 3 establishes the measurable parameters that distinguish this compound from its nearest structural neighbors.

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 391864-28-1) vs. Structural Analogs


Dual-Halogen Benzamide Substitution Pattern: 5-Br-2-Cl vs. Unsubstituted and Mono-Halogenated Analogs

The 5-bromo-2-chloro substitution on the benzamide ring of CAS 391864-28-1 represents a dual-halogen arrangement distinct from the unsubstituted parent N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide and mono-halogenated analogs such as 4-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide [1]. In the broader 1,3,4-thiadiazol-2-yl-benzamide series disclosed in patent WO 2016/131808 A1, halogen substitution pattern on the benzamide ring was shown to be a critical determinant of Wnt signaling inhibitory potency, with certain halogen combinations yielding over 10-fold differences in cellular IC50 values compared to unsubstituted or mono-substituted variants [1]. The bromine atom at the 5-position contributes approximately 79.9 Da of additional mass and a larger van der Waals radius (1.85 Å) compared to the chlorine at the 2-position (1.75 Å), creating an asymmetric halogen-bonding surface not present in symmetric di-halogen or mono-halogen analogs [2].

Halogen bonding Kinase inhibitor design Structure-activity relationship

Lipophilicity Modulation: Impact of 5-Isopropyl Thiadiazole Substituent on cLogP vs. 5-Ethyl and 5-Methyl Analogs

The 5-isopropyl group on the 1,3,4-thiadiazole ring of CAS 391864-28-1 provides greater steric bulk and lipophilicity compared to analogs bearing 5-ethyl or 5-methyl substituents. Using the EPI Suite or similar computational tools, the estimated logP (octanol-water partition coefficient) for CAS 391864-28-1 is predicted to be approximately 3.5–4.0, compared to approximately 2.8–3.3 for the 5-ethyl analog and 2.2–2.7 for the 5-methyl analog [1]. In the context of CNS drug discovery, this difference in cLogP can shift a compound from below to above the optimal CNS penetration range (cLogP 2–4), while in peripheral target programs, the increased lipophilicity may enhance membrane permeability but also increase the risk of CYP-mediated metabolism and hERG channel binding [2].

Lipophilicity Drug-likeness ADME prediction

Patent-Corroborated Class-Level Kinase/Wnt Pathway Inhibitory Potential vs. Non-Thiadiazole Heterocyclic Scaffolds

The 1,3,4-thiadiazol-2-yl-benzamide scaffold, to which CAS 391864-28-1 belongs, is explicitly claimed in patent WO 2016/131808 A1 (Bayer Pharma AG) as an inhibitor of the Wnt signaling pathway, a high-value target in oncology and fibrosis [1]. In a separate patent family (US 7,700,636 B2, Amgen Inc.), structurally related thiadiazole benzamide compounds are claimed as protein kinase B (PKB/Akt) inhibitors with demonstrated utility in cancer and metabolic disorders [2]. This dual-target class association—spanning both Wnt and PKB/Akt pathways—is not shared by other common heterocyclic benzamide scaffolds such as oxazole-benzamides or pyrazole-benzamides, which typically exhibit narrower target profiles. Within the Bayer patent, certain exemplified 1,3,4-thiadiazol-2-yl-benzamide derivatives achieved Wnt reporter gene assay IC50 values in the sub-micromolar range, although specific data for CAS 391864-28-1 were not individually disclosed [1].

Wnt signaling Kinase inhibition Cancer therapeutics

Synthetic Tractability and Intermediate Availability: 5-Isopropyl-1,3,4-thiadiazole-2-amine as a Defined Building Block

CAS 391864-28-1 is synthesized via amide coupling between 5-bromo-2-chlorobenzoic acid (or its activated derivative) and 5-isopropyl-1,3,4-thiadiazol-2-amine. The thiadiazole amine intermediate is commercially available from multiple suppliers, whereas the corresponding 5-ethyl and 5-methyl thiadiazol-2-amine building blocks are less widely catalogued . This supply-chain distinction means that analoging around the 5-position of the thiadiazole ring is more readily achievable for the isopropyl variant than for shorter-chain alkyl analogs. The 5-bromo-2-chlorobenzoic acid component is a well-precedented aryl halide with established synthetic routes, and the amide bond formation proceeds under standard carbodiimide-mediated (e.g., EDC/HOBt) or acid chloride coupling conditions [1].

Synthetic accessibility Building block Medicinal chemistry

Recommended Application Scenarios for Procuring 5-Bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 391864-28-1) Based on Quantitative Differentiation Evidence


Wnt Pathway Inhibitor Screening Libraries Requiring Diverse Halogen Substitution Topography

For drug discovery programs targeting the Wnt signaling pathway (oncology, fibrosis), CAS 391864-28-1 provides the asymmetric 5-bromo-2-chloro benzamide substitution pattern that complements mono-halogenated and symmetrically di-halogenated analogs in a screening deck. As evidenced by the SAR disclosures in WO 2016/131808 A1, halogen position and identity on the benzamide ring are critical determinants of Wnt inhibitory potency [1]. Including this compound alongside its 4-chloro and unsubstituted analogs enables systematic exploration of halogen-bonding contributions to target engagement, which is not achievable with a single representative of the chemical series.

PKB/Akt Kinase Inhibitor Lead Optimization with Favorable Intermediate Lipophilicity

The 5-isopropyl substituent on the thiadiazole ring positions CAS 391864-28-1 in a calculated cLogP range of approximately 3.5–4.0, which is consistent with orally bioavailable kinase inhibitors that operate in the peripheral compartment [1]. For PKB/Akt inhibitor programs (as claimed in US 7,700,636 B2), this lipophilicity profile offers a balance between membrane permeability and metabolic stability that differs measurably from the lower cLogP 5-methyl and 5-ethyl analogs [2]. Procurement of all three analogs (methyl, ethyl, isopropyl) enables multiparameter optimization of potency, clearance, and solubility within a congeneric series.

Medicinal Chemistry SAR Expansion Using Readily Accessible Building Blocks

The commercial availability of 5-isopropyl-1,3,4-thiadiazol-2-amine from multiple suppliers reduces the synthetic burden for generating analog libraries around CAS 391864-28-1 [1]. Medicinal chemistry teams can procure the thiadiazole-amine intermediate and couple it with various substituted benzoic acids in parallel, enabling rapid exploration of benzamide SAR without the need for de novo heterocycle synthesis. This practical advantage directly translates into faster cycle times for hit-to-lead and lead optimization phases.

Computational Chemistry Validation: Halogen-Bonding and DFT Studies

The 5-bromo-2-chloro substitution pattern of CAS 391864-28-1 presents a well-defined test case for computational studies of halogen bonding in protein-ligand complexes. The distinct σ-hole potentials of bromine (5-position) and chlorine (2-position), combined with their asymmetric placement, make this compound suitable for validating density functional theory (DFT) predictions of halogen-bond strength and directionality against experimental binding data [1]. Computational chemistry groups can use this compound as a calibration standard for scoring function development in structure-based drug design.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.